molecular formula C21H18ClN3O3S B14990353 Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B14990353
M. Wt: 427.9 g/mol
InChI Key: RUPIDKPTOXJGAP-UHFFFAOYSA-N
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Description

Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 5-chloro group and a 4-methylbenzylthio group, linked to a benzoate moiety through a carbonyl-amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the 5-chloro and 4-methylbenzylthio substituents. The final step involves the coupling of the pyrimidine derivative with methyl 4-aminobenzoate under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate has been explored for various scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.

    Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine core can mimic natural nucleotides, allowing it to inhibit enzymes involved in DNA replication and repair. Additionally, the thioether and carbonyl groups can form covalent bonds with active site residues, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
  • Methyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Uniqueness

Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to the presence of the 4-methylbenzylthio group, which imparts distinct electronic and steric properties. This makes it more selective in its interactions with biological targets compared to similar compounds with different alkylthio substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

methyl 4-[[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClN3O3S/c1-13-3-5-14(6-4-13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-9-7-15(8-10-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

RUPIDKPTOXJGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl

Origin of Product

United States

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